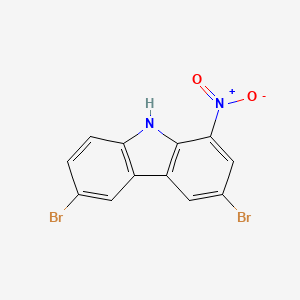

![molecular formula C12H14O6 B3025269 Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate CAS No. 80791-19-1](/img/structure/B3025269.png)

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate

Übersicht

Beschreibung

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate (DMPBDA) is an organic compound with a molecular formula of C16H18O6. It is an important building block for the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and dyes. DMPBDA has a wide range of applications in the chemical industry, and has been studied extensively in recent years.

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate has been utilized in the synthesis of new [60]fullerene derivatives which demonstrated significant activities against Human Immunodeficiency Virus (HIV) replication. This discovery is crucial in the development of potential antiviral agents (Voronov et al., 2020).

Polymer Chemistry

This compound has been involved in the study of polymerization processes. For instance, the oxidation of phenols by hypervalent iodine compounds to produce poly[oxy(2,5-dimethyl)-l, 4-phenylene] highlights its role in polymer chemistry (Kresta & Livingston, 1970).

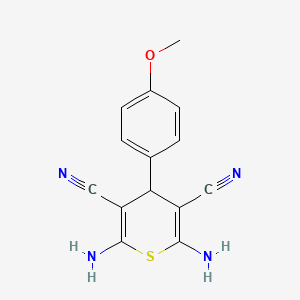

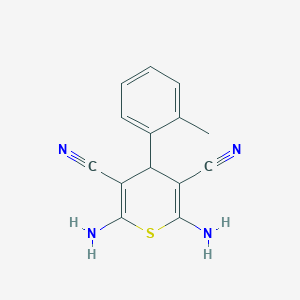

Synthesis of Heterocyclic Compounds

It has been used as a building block in the synthesis of various chiral macrocyclic compounds. These compounds have potential applications as receptors for different chiral guests, showcasing the versatility of this chemical in organic synthesis (Pikus & Jurczak, 2016).

Material Science and Nanotechnology

In material science, it has been utilized in the synthesis of polymers with specific properties, like block copolymers with unique liquid crystalline properties (Fradet & Heitz, 1987). Its application extends to the development of new materials with specific desired characteristics.

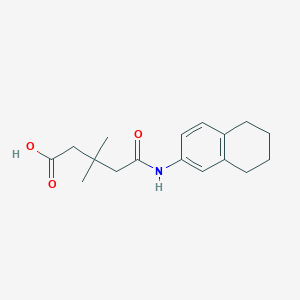

Olfactory Properties in Synthesized Compounds

It played a role in the synthesis of compounds with significant olfactory properties. This application is particularly relevant in the field of perfumery and fragrance chemistry (Kraft et al., 2010).

Wirkmechanismus

Mode of Action

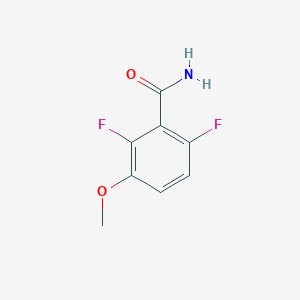

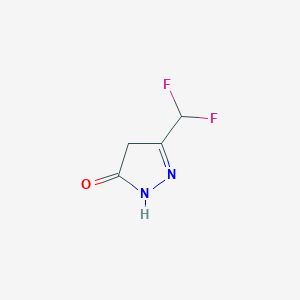

The compound contains two ester groups (CH3COOCH2) at both ends linked through oxygen atoms (–O–) to a central 1,4-phenylene group (a benzene ring). This structure suggests possible aromatic interactions and potential for hydrogen bonding due to the presence of ester carbonyls and ether oxygens.

Result of Action

Action Environment

The action, efficacy, and stability of Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate can be influenced by various environmental factors . For example, the reaction rate of similar compounds has been found to be affected by factors such as stirring speed, amount of multi-site phase-transfer catalyst (MPTC), different ultrasonic frequencies, amount of potassium carbonate, various ethyl bromoacetate concentration, MPTC and different PTCs, various temperature, kind of organic solvents, volume of chlorobenzene, and volume of water .

Eigenschaften

IUPAC Name |

methyl 2-[4-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-15-11(13)7-17-9-3-5-10(6-4-9)18-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUGKFJEEHCOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423603 | |

| Record name | dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |

CAS RN |

80791-19-1 | |

| Record name | dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene](/img/structure/B3025186.png)

![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)